molecular formula C7H7Cl2NO2 B1381602 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride CAS No. 1803592-11-1

2-(5-Chloropyridin-2-yl)acetic acid hydrochloride

Cat. No.: B1381602
CAS No.: 1803592-11-1
M. Wt: 208.04 g/mol
InChI Key: ZVRPCRQRMUBXJJ-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO2 and a molecular weight of 208.04 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride typically involves the chlorination of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of 5-chloropyridine with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, esterification, and hydrolysis, followed by purification techniques like crystallization or distillation to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropyridin-2-yl)acetic acid
  • 5-Chloro-2-pyridineacetic acid
  • 2-(5-Chloropyridin-2-yl)-acetic acid

Uniqueness

2-(5-Chloropyridin-2-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c8-5-1-2-6(9-4-5)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRPCRQRMUBXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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